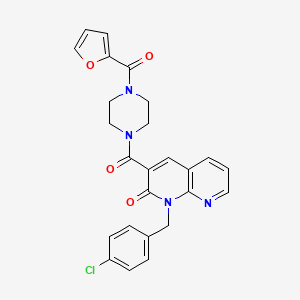

1-(2-氯-5-氟嘧啶-4-基)吡咯啉-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C8H10ClFN4 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClFN4/c9-8-12-3-6 (10)7 (13-8)14-2-1-5 (11)4-14/h3,5H,1-2,4,11H2 . This indicates that the compound has a pyrimidine ring with chlorine and fluorine substituents, and a pyrrolidine ring with an amine group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.65 . It is a powder at room temperature .科学研究应用

激酶抑制剂合成

一项研究重点介绍了新型 2,4-二取代-5-氟嘧啶的简便和区域选择性合成,展示了其作为抗癌剂中分子核心的潜力。这项研究证明了该化合物在创建激酶抑制剂中的应用,强调了嘧啶环的战略性功能化以实现所需的生物活性 (Wada et al., 2012)。

吡咯衍生物制备

吡咯及其衍生物构成了许多必需的生物分子(例如血红素和叶绿素)的基本结构单元。所讨论的化合物通过与含羰基的化合物缩合,为吡咯衍生物的合成做出了贡献,表明了其在创建药理学相关结构方面的多功能性 (Anderson & Liu, 2000)。

广谱抗真菌剂开发

另一项研究详细介绍了广谱三唑类抗真菌剂伏立康唑的工艺开发,其中类似于目标化合物的衍生物对于建立伏立康唑的相对立体化学至关重要。这强调了该化合物在通过策略性分子操作合成复杂治疗剂中的作用 (Butters et al., 2001)。

脱氧胞苷激酶抑制剂合成

针对癌症治疗的有效脱氧胞苷激酶 (dCK) 抑制剂的研究描述了一种关键中间体的实用合成,展示了该化合物在药物化学中的应用。此过程包括将市售前体转化为重要的中间体,突出了合成靶向 dCK 抑制剂的经济方法 (Zhang et al., 2009)。

非共价相互作用研究

基于非共价相互作用的研究合成了新型硫脲,展示了该化合物在研究分子内相互作用中的效用。这项研究不仅促进了对分子相互作用的理解,还展示了该化合物在开发具有特定性质的材料中的作用 (Zhang et al., 2018)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary target of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine is the Janus kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various cytokines and growth factors .

Mode of Action

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine interacts with JAK2, inhibiting its signaling and proliferation . This interaction results in the disruption of JAK2-mediated pathways, leading to a decrease in cellular responses to cytokines and growth factors .

Biochemical Pathways

The inhibition of JAK2 affects several downstream pathways, including the JAK-STAT signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, and immune response. The inhibition of JAK2 leads to a decrease in the activation of STAT proteins, which are transcription factors that regulate gene expression .

Pharmacokinetics

The compound has been described as having excellent physical properties and preclinical pharmacokinetics

Result of Action

The molecular and cellular effects of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine’s action include the inhibition of JAK2 signaling and proliferation . This leads to a decrease in cellular responses to cytokines and growth factors, which can have various effects depending on the specific cellular context .

属性

IUPAC Name |

1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN4/c9-8-12-3-6(10)7(13-8)14-2-1-5(11)4-14/h3,5H,1-2,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPPWUACLONIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)

![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)